Heptadec-2-yn-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

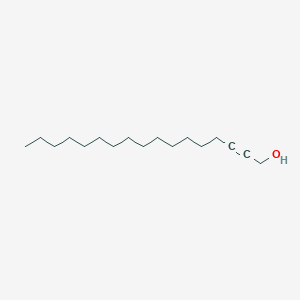

Heptadec-2-yn-1-ol, also known as 2-Heptadecyn-1-ol, is an intermediate in the synthesis of 16-Heptadecynoic Acid . It has a molecular weight of 252.44 and a molecular formula of C17H32O . It appears as a yellow solid .

Synthesis Analysis

Heptadec-2-yn-1-ol is synthesized in several steps. The ω-alkynols, which are key intermediates, are produced through three different synthetic approaches . The final synthesis involves alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group, and copper (II)-catalyzed Eglinton coupling .Molecular Structure Analysis

The molecular structure of Heptadec-2-yn-1-ol is represented by the Canonical SMILES: CCCCCCCCCCCCCCC#CCO . The InChI representation is InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-14,17H2,1H3 .Physical And Chemical Properties Analysis

Heptadec-2-yn-1-ol has a molecular weight of 252.44 and a molecular formula of C17H32O . It is soluble in dichloromethane, ethyl acetate, and methanol . It appears as a yellow solid .科学的研究の応用

Precursor to Insect Pheromones : Heptadec-2-yn-1-ol has been utilized as a precursor in the synthesis of insect pheromones. Odinokov et al. (1990) demonstrated its role in the selective ozonolysis of pentadec-1-en-12-yne and heptadec-1-en-12-yne, which are crucial for synthesizing acetylenic precursors of several insect pheromones, especially those pertaining to Lepidoptera (Odinokov et al., 1990).

Corrosion Inhibition in Oilfield Mining : In the field of corrosion inhibition, particularly in oilfield mining, heptadec-2-yn-1-ol derivatives have been explored. Wahyuningrum et al. (2008) synthesized imidazoline derivative compounds, including those with heptadec-2-yn-1-ol derivatives, demonstrating their effectiveness in inhibiting corrosion on carbon steel surfaces in NaCl solutions (Wahyuningrum et al., 2008).

Involvement in Biochemical and Ecological Research : Research by Jüttner & Watson (2007) focused on the biochemical and ecological aspects of certain organic compounds in source waters, indirectly highlighting the relevance of compounds like heptadec-2-yn-1-ol in understanding environmental and microbial processes (Jüttner & Watson, 2007).

Catalytic Reactions : A study by Francos & Cadierno (2010) detailed the use of heptadec-2-yn-1-ol derivatives in catalytic reactions, specifically in the heteroannulation of (Z)-2-en-4-yn-1-ol derivatives into furans, highlighting its role in green chemistry applications (Francos & Cadierno, 2010).

Potential Medical Applications : Martichonok & Jones (1995) investigated (Z)-Heptadec-8-enylboronic acid, structurally related to heptadec-2-yn-1-ol, for its potential as a lipase inhibitor. Although their study found it inactive under expected conditions, it points towards potential medical applications of related compounds (Martichonok & Jones, 1995).

Biomonitoring Applications : Rossbach et al. (2012) utilized heptadec-2-yn-1-ol derivatives in the development of a method for the biomonitoring of n-heptane and its metabolites in blood, indicating its utility in health and safety applications (Rossbach et al., 2012).

Polymerization Research : Tieke et al. (1977) explored the polymerization of compounds including Heptadeca-2,4-diine-1-ol, closely related to heptadec-2-yn-1-ol, indicating its relevance in the study of polymers and materials science (Tieke et al., 1977).

特性

IUPAC Name |

heptadec-2-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-14,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKWEIAJLAZTHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptadec-2-yn-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)

![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)